Methyl Linoleate-d3
Description
Methyl Linoleate-d³ (C₁₉H₃₁D₃O₂) is a deuterated analog of methyl linoleate, a methyl ester of linoleic acid (C18:2 ω-6), where three hydrogen atoms are replaced by deuterium. This isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification of non-deuterated analogs in biological and chemical matrices . Its structure features two cis double bonds at positions 9 and 12, distinguishing it from monounsaturated or saturated methyl esters.
Properties
Molecular Formula |
C₁₉H₃₁D₃O₂ |
|---|---|
Molecular Weight |
297.49 |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid Methyl Ester-d3; Linoleic Acid Methyl Ester-d3; (9Z,12Z)-Octadecadienoic Acid Methyl Ester-d3; Methyl (9Z,12Z)-Octadeca-9,12-dienoate-d3; Methyl (9Z,12Z)-Octadecadienoate-d3; Methyl (Z,Z)-9,12-Octadecadienoate-d3; M |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
Methyl linoleate-d3 participates in oxidation reactions analogous to its non-deuterated counterpart, though isotopic substitution may alter reaction kinetics. Key findings include:
-
Autoxidation Pathways :
Methyl linoleate undergoes radical chain oxidation initiated by abstraction of bis-allylic hydrogens (e.g., C11-H in linoleate). For this compound, deuterium substitution at these positions reduces hydrogen abstraction rates due to the kinetic isotope effect (KIE). Studies on methyl linoleate suggest a KIE of ~2–3 for peroxyl radical propagation steps .-
Primary products include hydroperoxides (e.g., 9- and 13-hydroperoxy-octadecadienoates). Isotopic labeling allows precise tracking of these intermediates via mass spectrometry .
-
The ratio of cis,trans to trans,trans hydroperoxides is influenced by oxygen pressure and solvent polarity, as observed in methyl linoleate studies .
-
-
Enzymatic Oxidation :
Lipoxygenases (LOXs) selectively oxidize methyl linoleate to 9- or 13-hydroperoxides. Deuterium labeling at bis-allylic positions (C11-d2) may suppress enzymatic activity or redirect regioselectivity, as seen in analogous systems .
Pyrolysis and Thermal Degradation
Pyrolysis of this compound reveals bond-cleavage preferences and deoxygenation mechanisms:
-
Radical-Driven Decomposition :
Ab initio molecular dynamics simulations of methyl linoleate show preferential cleavage of allylic C–C bonds (e.g., C7–C8, C14–C15) and decarboxylation at C1–C2. Deuterium substitution may stabilize certain transition states, altering product distributions . -
Deoxygenation Pathways :
Spontaneous deoxygenation via decarbonylation or β-scission cascades dominates. Deuterium labeling at reactive sites (e.g., C11) could slow radical recombination steps, favoring alternative pathways like pericyclic rearrangements .
Interaction with Amino Acids and Proteins
This compound reacts with nucleophilic residues in proteins, forming stable adducts:
-
Aminolysis and Transesterification :
In lipid-peptide systems (e.g., melittin), methyl linoleate undergoes acyl transfer to lysine or serine residues. Deuterated analogs enable differentiation between H/D exchange and covalent adduct formation via MS/MS . -
Antioxidant Effects :
L-proline suppresses hydroperoxide and hexanal formation in methyl linoleate oxidation. Deuterated studies could quantify proline’s radical-scavenging efficiency via isotopic tracing .
Stability and Environmental Reactivity
-
Hydrolytic Stability :
this compound exhibits resistance to hydrolysis under dry conditions but degrades in aqueous media via ester cleavage. Deuterium substitution may marginally enhance stability due to reduced vibrational entropy . -
Photochemical Reactivity :
UV exposure accelerates peroxidation, with deuterium labeling providing insights into radical lifetime and termination kinetics .
Research Gaps and Future Directions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Linoleate-d³ is part of a broader class of methyl esters derived from fatty acids. Below, we compare its properties and applications with those of analogous compounds referenced in the provided evidence.
Structural and Functional Differences
Analytical Performance
- Gas Chromatography (GC): Methyl Linoleate-d³ exhibits retention times similar to non-deuterated methyl linoleate but is distinguishable via MS due to its +3 mass shift. In contrast, diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) show longer retention times due to higher molecular weight and structural complexity .
- NMR: Deuterium in Methyl Linoleate-d³ simplifies ¹H NMR spectra by reducing signal overlap, whereas methyl shikimate displays distinct hydroxyl and cyclohexene proton signals .
- Oxidative Stability: Methyl Linoleate-d³ oxidizes faster than methyl oleate due to its two double bonds, a critical consideration in lipid oxidation studies .
Research Findings and Limitations
- Evidence Gaps: The provided evidence lacks direct data on Methyl Linoleate-d³, necessitating extrapolation from non-deuterated analogs. For example, its oxidative behavior is inferred from linoleate studies , while its GC/MS performance is modeled after deuterated fatty acid standards.
- Contradictions: Diterpene methyl esters (e.g., communic acid derivatives) show negligible oxidative reactivity compared to Methyl Linoleate-d³ due to their saturated or monounsaturated backbones , highlighting functional divergences within the methyl ester class.
Q & A
Q. What methodological approaches ensure high isotopic purity in the synthesis of Methyl Linoleate-d³?
To achieve high isotopic purity (>99 atom% D), researchers should employ deuterium gas (D₂) or deuterated reagents (e.g., D₂O, CD₃OD) during esterification or transesterification of linoleic acid. Post-synthesis validation via nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) is critical to confirm deuterium incorporation and rule out isotopic scrambling . For example, the absence of residual proton signals in NMR spectra and a mass shift consistent with three deuterium atoms in MS data confirm purity.
Q. How can Methyl Linoleate-d³ be effectively utilized as an internal standard in lipid quantification studies?
Methyl Linoleate-d³ is ideal for stable isotope dilution assays (SIDA) in lipidomics. Researchers should optimize chromatographic separation (e.g., reverse-phase HPLC) to resolve it from endogenous linoleate derivatives. Calibration curves using known ratios of deuterated vs. non-deuterated analytes ensure accurate quantification. Cross-validation with orthogonal methods, such as gas chromatography-MS, minimizes matrix interference errors .
Q. What are the recommended storage conditions to maintain the stability of Methyl Linoleate-d³?
Store the compound in inert, airtight containers under argon or nitrogen at -20°C to prevent oxidation and isotopic exchange. Regular stability testing via MS over 6–12 months is advised to detect degradation. Avoid exposure to light, moisture, or acidic/basic conditions, which accelerate deuterium loss .
Advanced Research Questions
Q. How can researchers address contradictions in quantification data when using Methyl Linoleate-d³ across different biological matrices?
Discrepancies often arise from matrix-specific ion suppression in MS or differential extraction efficiencies. To resolve this, perform spike-and-recovery experiments in each matrix (e.g., plasma, tissue homogenates) to assess extraction yields. Normalize data using matrix-matched calibration standards and apply correction factors derived from internal standard recovery rates .
Q. What experimental designs mitigate isotopic interference in tracer studies using Methyl Linoleate-d³?
In metabolic flux analysis, isotopic interference from endogenous linoleate pools can skew results. Use pulse-chase protocols with time-resolved sampling to track deuterium incorporation kinetics. Computational modeling (e.g., isotopomer spectral analysis) helps deconvolute labeled vs. unlabeled metabolite contributions. Validate with parallel experiments using ¹³C-labeled analogs .
Q. How does the choice of catalytic systems impact deuterium retention during Methyl Linoleate-d³ synthesis?
Acidic catalysts (e.g., H₂SO₄) may promote proton-deuterium exchange, reducing isotopic purity. Metal-free, base-catalyzed transesterification (e.g., NaOCH₃ in CD₃OD) minimizes scrambling. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates, which indicate incomplete esterification .
Methodological Best Practices
Q. What analytical techniques are optimal for characterizing Methyl Linoleate-d³ in complex mixtures?
Q. How should researchers validate the absence of deuterium exchange in long-term in vivo studies?
Conduct control experiments with deuterium-free diets to isolate exchange rates. Use time-course MS analysis of excreted metabolites to quantify deuterium loss. Pair with proteomic profiling to identify enzymes (e.g., lipases) that might catalyze exchange .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling Methyl Linoleate-d³ in laboratory settings?
Refer to SDS guidelines for deuterated compounds:
- Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Dispose of waste via certified hazardous waste contractors to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
